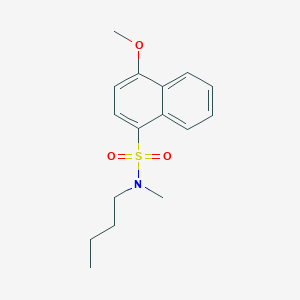![molecular formula C19H17N3O3 B229004 N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid, also known as IPEA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. The compound is a phthalamic acid derivative that has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid is not fully understood, but research has suggested that it may act as an inhibitor of histone deacetylases (HDACs), enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid may promote the expression of genes that induce apoptosis in cancer cells. It may also have other targets and mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
Research has shown that N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid can induce apoptosis in cancer cells, potentially making it useful as an anticancer agent. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases. Additionally, N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid is that it has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent. Additionally, further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid. One direction is to further investigate its mechanism of action, as this may provide insights into its potential therapeutic uses. Another direction is to optimize its use as a therapeutic agent, potentially by developing derivatives that are more potent or have better pharmacological properties. Additionally, further research is needed to determine its safety and efficacy in humans, which may involve conducting clinical trials.
Métodos De Síntesis
N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid can be synthesized using various methods, including the reaction of 4-(imidazol-1-yl)benzylamine with phthalic anhydride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 4-(imidazol-1-yl)benzylamine with phthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound can be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid has been studied for its potential applications in the field of medicine, specifically in the treatment of cancer and neurological disorders. Research has shown that N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H17N3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[1-(4-imidazol-1-ylphenyl)ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C19H17N3O3/c1-13(14-6-8-15(9-7-14)22-11-10-20-12-22)21-18(23)16-4-2-3-5-17(16)19(24)25/h2-13H,1H3,(H,21,23)(H,24,25) |
Clave InChI |
SLZCTDVWWHNJOG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Solubilidad |
50.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)


